molecular formula C15H12N2O3 B12612070 1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-67-6

1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid

Cat. No.: B12612070
CAS No.: 920019-67-6
M. Wt: 268.27 g/mol
InChI Key: PURNBLNZAOMZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid is a compound belonging to the indazole family, which is known for its diverse biological activities Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole ring

Industrial Production Methods: Industrial production methods often utilize transition metal-catalyzed reactions due to their efficiency and high yields. For instance, Cu(OAc)2-catalyzed reactions are employed to form the indazole core, followed by further functionalization steps . These methods are optimized for large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indazole derivatives.

Scientific Research Applications

1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Indazole-3-carboxylic acid: Shares the indazole core but lacks the hydroxyphenylmethyl group.

    2-Hydroxybenzoic acid: Contains a hydroxy group on the benzene ring but lacks the indazole structure.

Uniqueness: 1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

920019-67-6

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

1-[(2-hydroxyphenyl)methyl]indazole-3-carboxylic acid

InChI

InChI=1S/C15H12N2O3/c18-13-8-4-1-5-10(13)9-17-12-7-3-2-6-11(12)14(16-17)15(19)20/h1-8,18H,9H2,(H,19,20)

InChI Key

PURNBLNZAOMZTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.